人绝经期促性腺激素

描述

Menotropin is a hormonally active medication used for the treatment of fertility disturbances . It is a mixture of gonadotropins extracted from the urine of postmenopausal women . The urine of postmenopausal women reflects the hypergonadotropic state of menopause, containing high levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .

Molecular Structure Analysis

Menotropin preparations are designed for use in selected women where they stimulate the ovaries to mature follicles, thus making them more fertile . They can also be used in hypogonadal men to stimulate sperm production . The molecular composition of the two drugs was analyzed by immunoassay .Chemical Reactions Analysis

Menotropin preparations are administered by typically daily injection, intramuscularly or subcutaneously, for about ten days under close supervision to adjust dose and duration of therapy .Physical And Chemical Properties Analysis

Menotropin is composed of LH with 2 subunits, alpha = 92 residues, beta = 121 residues and FSH with 2 subunits, alpha = 92 residues, beta=111 residues .科学研究应用

卵巢和子宫癌风险: 1982 年的一份病例报告重点介绍了接受促性腺激素治疗的患者中卵巢和子宫癌的发展,表明与 HMG 治疗相关的潜在风险 (Bamford & Steele, 1982).

促性腺激素制剂的进展: 1996 年的一篇论文讨论了对 HMG 等促性腺激素的理解和生产方面的重大进展,重点介绍了其在促进生育中的应用 (Eshkol, 1996).

与 ART 中重组 FSH 的比较: 2010 年的一项荟萃分析表明,与辅助生殖技术中的人重组卵泡刺激素相比,HMG 治疗导致的卵母细胞更少,总剂量更高 (Lehert, Schertz, & Ezcurra, 2010).

生殖医学中的重组促性腺激素: 2005 年的一项研究概述了从尿液来源的促性腺激素(如 HMG)向重组促性腺激素的转变,强调了后者的安全性优势 (Ludwig & Keck, 2005).

LH 和 FSH 在卵巢功能中的作用: 2000 年的一项研究讨论了 LH 和 FSH 在卵巢功能中的作用,重点关注重组 FSH 在辅助生殖技术中优于 HMG 的有效性 (Howles, 2000).

HMG 对卵母细胞和胚胎的质量: 2001 年的一项研究发现,用 HMG 刺激的患者和用重组 FSH 刺激的患者之间卵母细胞和胚胎质量没有显着差异 (Ng, Lau, Yeung, & Ho, 2001).

无排卵治疗中的 rLH 和 rFSH: 2001 年的一项关于 rLH 联合 rFSH 在无排卵女性中疗效和安全性的研究表明,这些治疗可以诱导卵泡生长、排卵和妊娠 (Burgués, 2001).

作用机制

安全和危害

Human urinary-derived menotropin preparations are exposed to the theoretical risk of infection from menopausal donors of urine . Nevertheless, the failure to irrefutably demonstrate infectivity following intracerebral inoculation with urine from transmissible spongiform encephalopathy (TSE)-infected hosts suggests that the risk associated with products derived from urine is merely theoretical .

未来方向

Recombinant gonadotropins have to a large degree replaced hMG in fertility treatments . The recombinant process allows for the production of pure FSH or LH not “contaminated” by other proteins that may be present after urinary extraction . While some studies seem not to suggest that “pure FSH” gives better results than hMG , others claim that recombinant FSH is more efficient and reduces costs .

属性

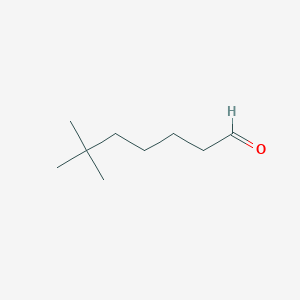

IUPAC Name |

6,6-dimethylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUWTGCATVNMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Human Menopausal Gonadotrophin | |

CAS RN |

9002-68-0, 61489-71-2 | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadotropin, menopausal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

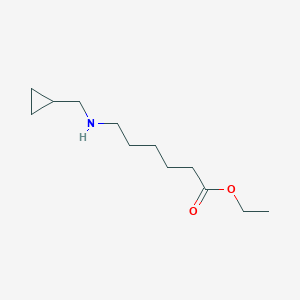

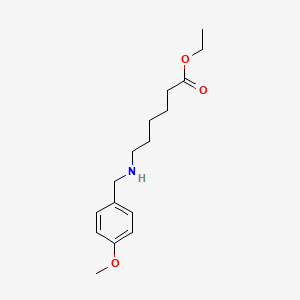

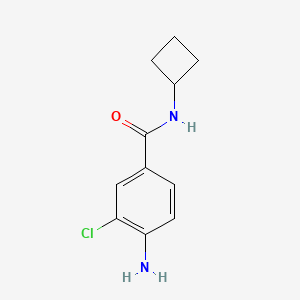

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

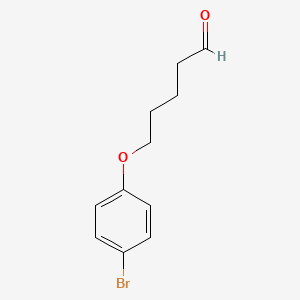

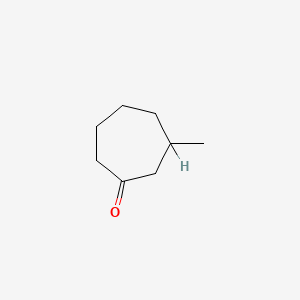

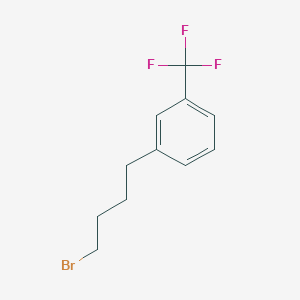

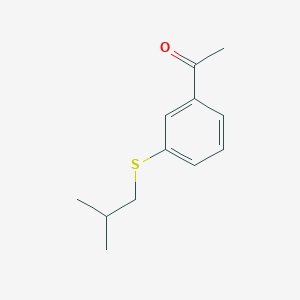

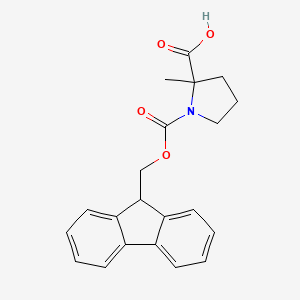

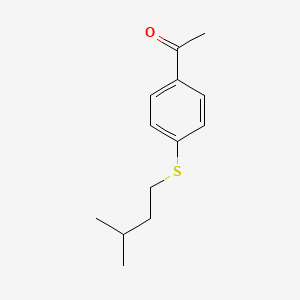

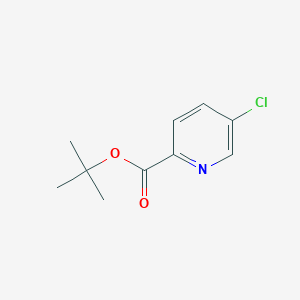

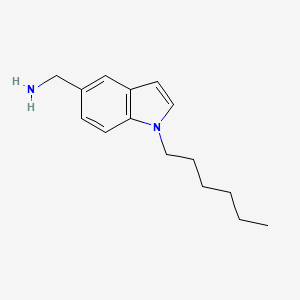

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7895759.png)

![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)